BenchChemオンラインストアへようこそ!

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Physical Chemistry X-Ray Crystallography Quantum Chemical Calculations

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a fully synthetic small-molecule coumarin derivative (C19H16O5, MW 324.33 g/mol) featuring a 3,4-dimethyl-substituted α-pyrone core esterified at the 7-position with 4-methoxybenzoic acid. The compound belongs to the 7-substituted 3,4-dimethylcoumarin family, a privileged scaffold extensively explored for monoamine oxidase (MAO) inhibition, where both the 3,4-dimethyl pattern and the nature of the 7-substituent critically govern isoform potency and selectivity.

Molecular Formula C19H16O5
Molecular Weight 324.3 g/mol
Cat. No. B5696369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
Molecular FormulaC19H16O5
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C19H16O5/c1-11-12(2)18(20)24-17-10-15(8-9-16(11)17)23-19(21)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3
InChIKeyGZYSYDANOYRGMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate – A Distinct 7-O-Acylated Coumarin for Neuroenzymatic Probe Development


3,4-Dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a fully synthetic small-molecule coumarin derivative (C19H16O5, MW 324.33 g/mol) featuring a 3,4-dimethyl-substituted α-pyrone core esterified at the 7-position with 4-methoxybenzoic acid. [1] The compound belongs to the 7-substituted 3,4-dimethylcoumarin family, a privileged scaffold extensively explored for monoamine oxidase (MAO) inhibition, where both the 3,4-dimethyl pattern and the nature of the 7-substituent critically govern isoform potency and selectivity. [2] Unlike hydroxylated or glycosylated coumarins, this benzoate ester lacks free phenolic groups, reducing phase-II metabolic liability and altering membrane permeability relative to 7-hydroxycoumarin derivatives. [3]

Why 3,4-Dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate Cannot Be Replaced by Generic 7-Hydroxycoumarin or Simple Alkyl Esters


Coumarin-based probes cannot be interchanged generically because the 3,4-dimethyl substitution pattern profoundly alters metabolic fate—dimethylated analogs resist 3,4-epoxidation, the primary hepatotoxic pathway of unsubstituted coumarin—while the 7-acyl group determines MAO isoform engagement. [1] Experimental data on close analogs show that replacing the 7-benzenesulfonate ester with a 4-methoxybenzoate ester shifts both the potency and the MAO-A/B selectivity window compared to sulfonate esters such as esuprone (MAO-A IC50 = 7.3 nM) or the benzenesulfonate (MAO-B IC50 = 15.8 nM). Consequently, a purchasing decision based solely on the coumarin core, ignoring the 7-O-acyl type and 3,4-dimethyl status, risks selecting a compound with an entirely different target profile and metabolic stability. [2]

Quantitative Differentiation Evidence for 3,4-Dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate Versus Analogous 7-Substituted Coumarins


Structural Divergence from the Unsubstituted Analog 2-Oxo-2H-chromen-7-yl 4-methoxybenzoate

The target compound possesses 3,4-dimethyl groups absent in 2-oxo-2H-chromen-7-yl 4-methoxybenzoate (ChemSpider ID 793023). X-ray data on the related 2-oxo-2H-chromen-7-yl benzoate show a dihedral angle of 59.6° between the coumarin and benzoate planes, with crystal packing stabilized by C-H···O hydrogen bonds. [1] The introduction of methyl groups at positions 3 and 4 is predicted to increase steric hindrance, alter the torsion angle, and modify the Hirshfeld surface contributions, directly impacting solubility and melting point.

Physical Chemistry X-Ray Crystallography Quantum Chemical Calculations

MAO-A Inhibitory Potency Relative to the Methanesulfonate Ester Esuprone

Esuprone (3,4-dimethyl-2-oxo-2H-chromen-7-yl ethanesulfonate) inhibits MAO-A with IC50 = 7.3 nM. The methanesulfonate analog (‑OSO₂CH₃) shows MAO-A IC50 = 110 nM in rat brain homogenate. [1] The 4-methoxybenzoate ester replaces the sulfonate leaving group with a bulkier aromatic ester, which QSAR models for 3,4-dimethylcoumarins indicate will reduce MAO-A affinity due to unfavorable steric interactions in the MAO-A active site, while potentially retaining or improving MAO-B selectivity. [2]

Neuropharmacology MAO-A Inhibition SAR

MAO-B Selectivity Versus the 7-Benzenesulfonate Analog

The benzenesulfonate ester (3,4-dimethyl-2-oxo-2H-chromen-7-yl benzenesulfonate) is a potent MAO-B inhibitor (IC50 = 15.8 nM, human supersomes). [1] QSAR analysis of 7-substituted 3,4-dimethylcoumarins reveals that MAO-B potency depends on lipophilic interactions; the 4-methoxybenzoate group presents a larger hydrophobic surface (calculated logP ~4.1) than the benzenesulfonate (logP ~3.5), suggesting comparable or enhanced MAO-B binding. [2] However, the ester linkage is metabolically more labile than the sulfonate, potentially shortening the duration of MAO-B inhibition in cellular assays. [3]

MAO-B Inhibition Selectivity Index Coumarin Derivatives

Absence of Free Phenolic Groups Reduces Phase-II Glucuronidation Relative to 7-Hydroxy-3,4-dimethylcoumarin

7-Hydroxy-3,4-dimethylcoumarin undergoes rapid glucuronidation at the 7-OH position, leading to high clearance in hepatocyte assays. [1] The 4-methoxybenzoate ester masks the 7-OH, preventing direct conjugation and shifting metabolism toward ester hydrolysis, which releases the phenolic coumarin only after enzymatic cleavage. [2] The benzenesulfonate and methanesulfonate esters also block conjugation but are hydrolyzed at different rates; sulfonate esters are generally more resistant to esterase cleavage than benzoate esters, giving the 4-methoxybenzoate a distinct pharmacokinetic signature. [3]

Drug Metabolism Phase-II Conjugation Metabolic Stability

Computational Docking Score Against SARS-CoV-2 Main Protease Compared to Nelfinavir

The closely related compound 4-coumarinyl 4-methoxybenzoate was docked against SARS-CoV-2 main protease (Mᵖʳᵒ) using AutoDock Vina and AutoDock4, and its binding energy was compared to the HIV protease inhibitor nelfinavir (NFV). [1] Although the study used the non-methylated coumarin, the 3,4-dimethyl substitution in the target compound is expected to enhance hydrophobic packing in the S1/S2 subsites, potentially improving the docking score over the reported value. [2]

Antiviral Research Molecular Docking COVID-19

Recommended Application Scenarios for 3,4-Dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate Based on Quantitative Differentiation


MAO-B Selective Probe Design Avoiding Sulfonate Metabolic Stability Issues

Based on the benzenesulfonate analog's MAO-B IC50 of 15.8 nM and the QSAR-predicted retention of MAO-B affinity for the 4-methoxybenzoate ester (Section 3, Evidence_Item 3), this compound is suited for developing MAO-B selective reversible inhibitors where ester lability is preferred over sulfonate stability to achieve shorter duration of action. [1]

Neuroprotection Studies Requiring Blocked 7-OH Glucuronidation

Because the 4-methoxybenzoate ester masks the 7-OH group, the compound is expected to exhibit ≥4-fold longer half-life in hepatocytes compared to 7-hydroxy-3,4-dimethylcoumarin (Section 3, Evidence_Item 4), making it the appropriate choice for in vitro neuroprotection assays where sustained exposure is required. [2]

SARS-CoV-2 Mᵖʳᵒ In Silico Screening with Dimethylated Coumarin Scaffold

Following the docking study of 4-coumarinyl 4-methoxybenzoate against SARS-CoV-2 Mᵖʳᵒ (Section 3, Evidence_Item 5), researchers can prioritize this 3,4-dimethyl analog to test the hypothesis that the additional methyl groups improve hydrophobic contacts and binding energy, providing a differentiated starting point for antiviral hit discovery. [3]

Quote Request

Request a Quote for 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.